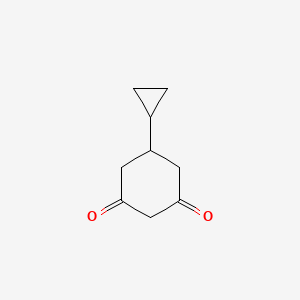

5-Cyclopropylcyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODUOLKLCSAVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297731 | |

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172155-41-8 | |

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172155-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclopropylcyclohexane 1,3 Dione

Classical Approaches via Cyclohexane-1,3-dione Core Modifications

The foundational methods for synthesizing substituted cyclohexane-1,3-diones often rely on the cyclization of linear precursors. These classical approaches are valued for their reliability and the use of readily available starting materials.

Condensation Reactions Involving Keto-Esters

One of the most established methods for forming the cyclohexane-1,3-dione ring system is through intramolecular condensation of δ-keto-esters (delta-keto-esters). This process, often a Dieckmann condensation or a related variant, involves the base-catalyzed cyclization of a linear ester bearing a ketone at the 5-position. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester intermediate yield the desired cyclohexane-1,3-dione.

For the synthesis of a 5-substituted derivative like 5-cyclopropylcyclohexane-1,3-dione, the strategy would involve a δ-keto-ester with a cyclopropyl (B3062369) group at the appropriate position. For instance, the cyclization of an alkyl 6-cyclopropyl-5-oxohexanoate would theoretically yield the target compound. The general mechanism involves the formation of an enolate which then attacks the ester carbonyl, leading to a cyclic β-keto ester.

Another classical approach is the aldol (B89426) condensation, which can be used to construct the six-membered ring. For example, the base-catalyzed reaction between two molecules of an appropriate ketone can lead to a cyclohexenone derivative, which can be further modified. While not a direct route to 5-cyclopropylcyclohexane-1,3-dione, these condensation methods form the bedrock of cyclohexanedione synthesis.

Solid-Phase Catalysis in Preparation

The use of solid-phase catalysts offers several advantages, including easier product purification and catalyst recycling. In the context of cyclohexane-1,3-dione synthesis, solid catalysts have been employed for the gas-phase cyclization of δ-keto-esters. For example, passing a vaporized lower alkyl 5-oxohexanoate (B1238966) over a heated, stable solid material like active carbon or magnesium oxide can produce cyclohexane-1,3-dione. This method avoids the use of stoichiometric bases and simplifies workup.

Furthermore, solid-supported reagents have been developed for applications involving cyclohexane-1,3-dione. For instance, a cyclohexane-1,3-dione resin has been synthesized on a polystyrene support. This resin can be used in a "capture and release" strategy for the synthesis of other molecules, such as amides, demonstrating the utility of immobilizing the dione (B5365651) core.

Cyclopropanation Strategies at the 5-Position

Introducing the cyclopropyl group at a late stage onto a pre-existing cyclohexane-1,3-dione derivative is a more modern and direct approach. This is typically achieved through the cyclopropanation of an α,β-unsaturated precursor.

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal-catalyzed reactions are a powerful tool for the formation of cyclopropane (B1198618) rings. The Simmons-Smith reaction and its modifications are particularly relevant for the cyclopropanation of alkenes, including α,β-unsaturated ketones. This reaction typically involves the use of a zinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple.

To synthesize 5-cyclopropylcyclohexane-1,3-dione via this route, a suitable precursor would be an enone derivative of cyclohexane-1,3-dione, such as 5-methylidenecyclohexane-1,3-dione or a related α,β-unsaturated ketone. The Simmons-Smith reagent would then react with the double bond to form the cyclopropyl ring. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.

Catalytic asymmetric cyclopropanation of enones has also been achieved using various transition metal complexes, including those of rhodium and lanthanum. These methods often employ diazo compounds as the carbene source and can provide high yields and enantioselectivities. Cobalt-catalyzed cyclopropanations have also been developed as a complementary method to the traditional Simmons-Smith reaction, offering advantages in certain cases.

| Reaction Name | Key Reagents | Substrate Type | Key Features |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂/Zn-Cu couple | Alkenes, including α,β-unsaturated ketones | Stereospecific, tolerant of many functional groups. |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Allylic alcohols, alkenes | Increased reactivity compared to traditional Simmons-Smith. |

| Rhodium-Catalyzed Cyclopropanation | Diazo compounds, Rh₂(OAc)₄ | Alkenes | Broad olefin scope, can be made enantioselective with chiral ligands. |

| Lanthanum-Catalyzed Cyclopropanation | Dimethyloxosulfonium methylide, La-Li₃-(biphenyldiolate)₃ | Enones | Catalytic, provides high enantioselectivity for trans products. |

Consecutive Michael-Claisen Processes for Cyclohexane-1,3-dione Derivative Synthesis

A highly efficient and regioselective method for constructing substituted cyclohexane-1,3-diones is the one-pot consecutive Michael-Claisen reaction. This approach has been successfully applied to the synthesis of a variety of 5-substituted cyclohexane-1,3-dione derivatives. google.com

Utilization of Unsubstituted and Substituted Acetones

This synthetic strategy involves the reaction of an enolate, generated from either unsubstituted or substituted acetone (B3395972), with an α,β-unsaturated ester. The reaction proceeds through a tandem sequence of a Michael addition followed by a Claisen condensation. For example, the reaction of the enolate of acetone with two equivalents of an acrylate (B77674) ester leads to a double Michael addition, which then undergoes an intramolecular Claisen cyclization to form the 5-substituted cyclohexane-1,3-dione ring system. google.com

A key advantage of this method is its ability to overcome the challenges associated with the high reactivity of unsubstituted acetone, which in the past often led to complex mixtures. By carefully controlling the reaction conditions, such as temperature and the choice of base (e.g., sodium hydride), a regioselective synthesis can be achieved. google.com This process has been shown to be scalable, making it suitable for the large-scale production of cyclohexane-1,3-dione derivatives. To obtain 5-cyclopropylcyclohexane-1,3-dione, one could envision using a cyclopropyl-substituted acetone derivative or a related ketone in this reaction sequence.

| Ketone Source | Michael Acceptor | Base/Solvent | Key Reaction Steps | Reference |

|---|---|---|---|---|

| Acetone | Ethyl acrylate | NaH/Toluene | Double Michael addition followed by Claisen cyclization | google.com |

| Substituted Acetones | α,β-Unsaturated esters | NaH/Toluene or neat | Michael addition followed by Claisen cyclization | |

| Substituted Acetone Derivatives | α,β-Unsaturated esters | t-BuOK/t-BuOH-THF | Double Michael and Claisen reaction to yield 4,4-disubstituted derivatives | google.com |

Enol Ester Rearrangement Methods

The rearrangement of enol esters presents a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic dione systems. While specific literature detailing the synthesis of 5-Cyclopropylcyclohexane-1,3-dione through these methods is not extensively documented, the general principles of cyanide-mediated and dimethylaminopyridine (DMAP)-catalyzed rearrangements on analogous substrates provide a clear indication of potential synthetic routes.

Cyanide-Mediated Rearrangements

Cyanide-catalyzed rearrangements, such as the acyloin condensation and related transformations, are well-established methods for the formation of α-hydroxy ketones, which can be further oxidized to yield 1,3-diones. wikipedia.org The mechanism typically involves the nucleophilic attack of a cyanide ion on a carbonyl group, leading to the formation of a cyanohydrin intermediate. This intermediate can then facilitate the coupling of two ester molecules or an intramolecular cyclization of a diester.

For the synthesis of a 5-substituted cyclohexane-1,3-dione, a plausible precursor would be a suitably substituted pimelic acid derivative. The intramolecular acyloin condensation of a diester of 3-cyclopropylpentane-1,5-dioic acid, facilitated by a cyanide catalyst, would be expected to yield a cyclic α-hydroxy ketone. Subsequent oxidation would then afford the desired 5-Cyclopropylcyclohexane-1,3-dione.

Hypothetical Cyanide-Mediated Synthesis of 5-Cyclopropylcyclohexane-1,3-dione:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Intramolecular Acyloin Condensation | Diester of 3-cyclopropylpentane-1,5-dioic acid, NaCN, aprotic solvent (e.g., toluene), reflux | 2-Hydroxy-5-cyclopropylcyclohexanone |

| 2 | Oxidation | Oxidizing agent (e.g., CrO₃, PCC) | 5-Cyclopropylcyclohexane-1,3-dione |

This table presents a hypothetical reaction scheme based on established cyanide-catalyzed methodologies.

Dimethylaminopyridine (DMAP)-Catalyzed Rearrangements

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide array of acyl transfer reactions. utrgv.edu In the context of enol ester rearrangements, DMAP can catalyze the migration of an acyl group. The generally accepted mechanism involves the formation of a highly reactive N-acylpyridinium ion intermediate upon reaction of DMAP with an acyl donor. utrgv.edu This intermediate is then susceptible to nucleophilic attack by an alcohol or another nucleophile. utrgv.edu

In a potential application for the synthesis of a 1,3-dione, an enol ester of a β-keto ester could undergo a DMAP-catalyzed rearrangement. While direct examples for 5-cyclopropylcyclohexane-1,3-dione are not readily found in the literature, the principle can be illustrated with related transformations like the Steglich rearrangement. nih.gov A chiral variant of DMAP has also been used to catalyze carboxyl migration in enol carbonates, highlighting the versatility of this catalyst family in rearrangement reactions. nih.gov

General Principle of DMAP-Catalyzed Acyl Transfer:

| Catalyst | Substrate Type | Intermediate | Product Type |

| DMAP | Acyl Anhydride | N-Acylpyridinium ion | Ester |

| Chiral DMAP derivatives | Enol Carbonate | Chiral N-Acylpyridinium ion | C-Acylated product |

This table illustrates the general catalytic role of DMAP in acyl transfer reactions.

Stereoselective Synthesis of Enantiomers of Cyclopropyl-Substituted Cyclohexane-1,3-diones

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. For cyclopropyl-substituted cyclohexane-1,3-diones, achieving enantiocontrol is crucial for the synthesis of enantiomerically pure bioactive compounds. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. mdpi.com

A common strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral auxiliary could be attached to a precursor of the cyclohexane (B81311) ring, guiding a cyclization or a substitution reaction to proceed with high diastereoselectivity. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule. The use of chiral auxiliaries, such as those derived from 8-phenylmenthol or oxazolidinones, has been successfully applied in numerous asymmetric syntheses. wikipedia.org

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a robust tool for the asymmetric synthesis of complex cyclic systems. For example, cinchona alkaloid-derived thioureas have been employed to catalyze the cascade vinylogous Michael-cyclization of α,α-dicyanoalkenes with nitroolefins to produce highly substituted cyclohexa-1,3-dienes with excellent enantioselectivities. researchgate.net Such strategies could potentially be adapted for the asymmetric synthesis of 5-cyclopropylcyclohexane-1,3-dione.

A study on the enantiocontrolled preparation of γ-substituted cyclohexenones utilized a chiral auxiliary to synthesize nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, which contains a cyclopropyl-fused cyclohexane ring. mdpi.com This demonstrates a successful application of chiral auxiliaries in controlling the stereochemistry of a related system.

Strategies for Stereoselective Synthesis:

| Method | Description | Key Features |

| Chiral Auxiliary | A recoverable chiral group temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | High diastereoselectivity, broad substrate scope. wikipedia.org |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | High turnover, atom economy. |

| Organocatalysis | A sub-field of asymmetric catalysis that uses small organic molecules as catalysts. researchgate.net | Metal-free, often mild reaction conditions. researchgate.net |

This table summarizes common strategies for achieving stereoselectivity in organic synthesis.

Chemical Reactivity and Transformation Pathways of 5 Cyclopropylcyclohexane 1,3 Dione

Oxidation Reactions of the Diketone Moiety

The oxidation of 5-cyclopropylcyclohexane-1,3-dione can proceed through different pathways, primarily leading to the formation of dicarboxylic acids or lactones, depending on the reagents and reaction conditions employed. The initial step in some oxidative processes can involve the formation of a triketone intermediate.

Formation of Corresponding Diketones

While stable diketones are not the final products of vigorous oxidation, the formation of a transient tricarbonyl species is a plausible intermediate in certain oxidation mechanisms. For instance, in the catalytic oxidative cleavage of 1,3-diketones, a triketone may be formed prior to the cleavage of carbon-carbon bonds. organic-chemistry.org This intermediate is typically highly reactive and is readily converted to the final carboxylic acid products under the reaction conditions.

Formation of Carboxylic Acids

A significant oxidation pathway for 1,3-diketones, including 5-cyclopropylcyclohexane-1,3-dione, is the oxidative cleavage of the cyclohexane (B81311) ring to yield dicarboxylic acids. This transformation breaks the carbon-carbon bonds within the diketone functionality. Specifically, the oxidation of 5-cyclopropylcyclohexane-1,3-dione would be expected to yield 3-cyclopropylglutaric acid.

This type of oxidative cleavage can be achieved using various oxidizing agents. A notable method involves the use of Oxone (potassium peroxymonosulfate), which serves as a powerful and environmentally benign oxidant for the degradation of 1,3-dicarbonyl compounds to the corresponding dicarboxylic acids. organic-chemistry.org This method is often a milder alternative to the traditional haloform reaction. organic-chemistry.org Another approach is the aerobic photooxidation catalyzed by molecular iodine, which provides a metal-free and efficient protocol for the conversion of cyclic 1,3-diketones to carboxylic acids. organic-chemistry.org

Reagent Systems and Conditions for Oxidation

The choice of reagent system is critical in directing the oxidation of 5-cyclopropylcyclohexane-1,3-dione towards either ring cleavage to form dicarboxylic acids or rearrangement to form lactones.

For the formation of carboxylic acids, the following systems are employed:

Oxone: This reagent is used in an aqueous medium, often buffered to maintain an optimal pH for the reaction to proceed efficiently and to prevent the decomposition of the oxidant. organic-chemistry.org

Aerobic Photooxidation with Iodine: This method utilizes molecular iodine as a catalyst and molecular oxygen from the air as the terminal oxidant. The reaction is typically carried out in a solvent like ethyl acetate (B1210297) and requires irradiation with light, for example, from a high-pressure mercury lamp. organic-chemistry.org

For the formation of lactones via the Baeyer-Villiger oxidation, peroxyacids are the reagents of choice. wikipedia.orgchem-station.com This reaction involves the insertion of an oxygen atom adjacent to one of the carbonyl groups. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In the case of 5-cyclopropylcyclohexane-1,3-dione, this would lead to the formation of a seven-membered lactone.

meta-Chloroperoxybenzoic acid (m-CPBA): This is one of the most commonly used peroxyacids for Baeyer-Villiger oxidations due to its commercial availability and ease of handling. chem-station.comnrochemistry.com The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM). nrochemistry.com

| Reaction Type | Reagent System | Typical Conditions | Primary Product |

| Oxidative Cleavage | Oxone | Aqueous, buffered solution | 3-Cyclopropylglutaric acid |

| Oxidative Cleavage | I₂, O₂, light | Ethyl acetate, high-pressure mercury lamp | 3-Cyclopropylglutaric acid |

| Baeyer-Villiger Oxidation | m-CPBA | Dichloromethane, room temperature | Seven-membered lactone |

Reduction Reactions of Keto Groups

The keto groups of 5-cyclopropylcyclohexane-1,3-dione can be readily reduced to the corresponding hydroxyl groups, leading to the formation of diols. The stereochemical outcome of this reduction is a key aspect, with the potential to form both cis and trans isomers of the resulting diol.

Conversion to Hydroxyl Groups and Diol Formation

The reduction of the two ketone functionalities in 5-cyclopropylcyclohexane-1,3-dione yields 5-cyclopropylcyclohexane-1,3-diol. This diol can exist as two diastereomers: cis-5-cyclopropylcyclohexane-1,3-diol and trans-5-cyclopropylcyclohexane-1,3-diol. The relative ratio of these isomers is dependent on the reducing agent and the reaction conditions. The existence of the related 1-cyclopropyl-1,3-propanediol (B15371942) has been documented, supporting the feasibility of reducing the diketone. nih.gov

Reagent Systems and Conditions for Reduction

Several reagent systems are effective for the reduction of cyclic 1,3-diketones to their corresponding diols.

Sodium Borohydride (B1222165) (NaBH₄): This is a widely used and selective reducing agent for ketones. scribd.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures (e.g., in an ice bath) to control the reaction rate. scribd.comrsc.org The stereoselectivity of the reduction of 1,3-diketones with sodium borohydride can often be influenced by the addition of metal salts.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Ruthenium on carbon (Ru/C) is an effective catalyst for the hydrogenation of cyclic 1,3-diones to diols. nih.govacs.org The reaction is typically performed under pressure in a solvent such as isopropanol (B130326) or tert-butanol (B103910) at elevated temperatures. nih.gov This method is often scalable and can provide high yields of the desired diol. acs.org

| Reagent System | Typical Conditions | Primary Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0°C to room temperature | 5-Cyclopropylcyclohexane-1,3-diol | A common and selective method for ketone reduction. scribd.comrsc.org |

| Catalytic Hydrogenation (H₂/Ru/C) | Isopropanol or tert-butanol, elevated temperature and pressure | 5-Cyclopropylcyclohexane-1,3-diol | Effective for scalable synthesis; stereoselectivity can be temperature-dependent. nih.govacs.org |

Substitution Reactions on the Cyclohexane Ring and Cyclopropyl (B3062369) Group

Substitution reactions involving 5-Cyclopropylcyclohexane-1,3-dione can be broadly categorized into three main types: replacement of the cyclopropyl group, substitution of hydrogen atoms on the cyclohexane ring, and reactions involving the active methylene (B1212753) group. These transformations provide synthetic routes to novel analogs with modified properties.

Replacement of the Cyclopropyl Moiety

The cyclopropyl group, due to its inherent ring strain, can be susceptible to ring-opening and replacement reactions under specific conditions. While direct replacement of the cyclopropyl group as a whole is not a commonly reported primary reaction pathway, its strained nature makes it a potential site for transformations that can lead to more complex structures. For instance, transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds, could potentially be adapted for the substitution of the cyclopropyl group. libretexts.orglibretexts.org

Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are widely used to form new Csp²-Csp² and Csp²-Csp bonds. libretexts.org Although specific examples with 5-Cyclopropylcyclohexane-1,3-dione are not extensively documented in publicly available literature, the principles of these reactions suggest their potential applicability. In a hypothetical Suzuki coupling, a boronic acid or ester could be coupled with the cyclopropyl group, although this would likely require prior functionalization of the cyclopropane (B1198618) ring. A more plausible scenario involves the ring-opening of the cyclopropyl group followed by a coupling reaction.

Research on related cyclopropanol (B106826) derivatives has shown that palladium-catalyzed cross-coupling reactions can proceed via ring-opening, forming β-functionalized ketones. thieme-connect.de This suggests a potential pathway for the transformation of the cyclopropyl group in 5-Cyclopropylcyclohexane-1,3-dione.

| Reaction Type | Hypothetical Reagents | Potential Product | Notes |

| Palladium-Catalyzed Cross-Coupling | Aryl/Alkenyl Boronic Acid (Suzuki), Organostannane (Stille), Terminal Alkyne (Sonogashira) | 5-Aryl/Alkenyl/Alkynyl-cyclohexane-1,3-dione derivatives | Would likely involve a C-H activation or ring-opening mechanism. libretexts.orgnih.gov |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HBr, HI) | Halogenated open-chain dione (B5365651) | The presence of the dicarbonyl functionality would influence the regioselectivity of the ring opening. |

Hydrogen Atom Substitution on the Cyclohexane Ring

The cyclohexane ring of 5-Cyclopropylcyclohexane-1,3-dione possesses hydrogen atoms at various positions (C-2, C-4, and C-6) that can be substituted. The most reactive sites are the protons on the carbon atom situated between the two carbonyl groups (C-2), which are acidic due to the electron-withdrawing effect of the adjacent carbonyls. This acidity facilitates deprotonation and subsequent reaction with electrophiles. The protons at C-4 and C-6 are less acidic but can also undergo substitution under specific conditions, often requiring more forcing conditions or catalytic activation.

Substitution at the C-2 Position (Active Methylene Group):

The methylene protons at the C-2 position are readily removed by a base to form a stabilized enolate, which can then react with a variety of electrophiles in alkylation, acylation, and condensation reactions.

Substitution at the C-4 and C-6 Positions:

Direct substitution of hydrogen atoms at the C-4 and C-6 positions is more challenging and typically requires modern synthetic methods such as catalytic C-H functionalization. nih.gov Palladium-catalyzed cross-coupling reactions, for example, have been employed for the direct arylation of C-H bonds in various organic molecules and could be applicable here. nih.gov

| Position | Reaction Type | Typical Reagents | Product Type |

| C-2 | Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 2-Alkyl-5-cyclopropylcyclohexane-1,3-dione |

| C-2 | Acylation | Acyl chloride, Base | 2-Acyl-5-cyclopropylcyclohexane-1,3-dione |

| C-4/C-6 | C-H Arylation | Aryl halide, Palladium catalyst, Base | 4/6-Aryl-5-cyclopropylcyclohexane-1,3-dione |

Reagent Systems and Conditions for Substitution

The choice of reagents and reaction conditions is critical for achieving the desired substitution on either the cyclopropyl group or the cyclohexane ring.

For the substitution of the cyclopropyl moiety , transition metal catalysis, particularly with palladium, is a promising approach. libretexts.orglibretexts.org These reactions often require a phosphine (B1218219) ligand to stabilize the palladium catalyst and a base to facilitate the reaction. The solvent and temperature are also crucial parameters that need to be optimized for specific transformations.

For hydrogen atom substitution on the cyclohexane ring , the conditions vary depending on the target position.

At the C-2 position , standard alkylation or acylation conditions are typically employed. This involves the use of a suitable base to generate the enolate, followed by the addition of an electrophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or alkoxides. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

At the C-4 and C-6 positions , catalytic C-H activation methods are generally required. These reactions often utilize a palladium catalyst in combination with a specific ligand and a base. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

| Transformation | Reagent System | Catalyst/Conditions | Product Example |

| C-2 Alkylation | Methyl iodide, Potassium carbonate | Reflux in acetone (B3395972) | 2-Methyl-5-cyclopropylcyclohexane-1,3-dione |

| C-H Arylation (hypothetical) | Iodobenzene, Palladium(II) acetate, Triphenylphosphine, Cesium carbonate | High temperature in a polar aprotic solvent | 4-Phenyl-5-cyclopropylcyclohexane-1,3-dione |

Derivatives and Analogues of 5 Cyclopropylcyclohexane 1,3 Dione

Structural Classification of Related Cyclohexane-1,3-dione Analogues

The analogues of 5-cyclopropylcyclohexane-1,3-dione can be broadly categorized based on the nature of the substituent at the 5-position of the cyclohexane (B81311) ring. This classification helps in understanding their reactivity and synthetic utility.

This class of compounds is characterized by the presence of two alkyl groups on the C5 carbon of the cyclohexane-1,3-dione ring. The most prominent example is Dimedone, also known as 5,5-dimethylcyclohexane-1,3-dione (B117516). ontosight.aiguidechem.com

Dimedone is a cyclic diketone with the chemical formula C₈H₁₂O₂. ontosight.ai It typically appears as white or yellow crystals and is soluble in water, ethanol (B145695), and methanol (B129727). guidechem.comsihaulichemicals.co.inchemeurope.com In solution, Dimedone exists in equilibrium between its keto and enol tautomeric forms. wikipedia.orgstudycorgi.com This tautomerism is a key feature of its reactivity.

Dimedone is widely utilized in organic synthesis. guidechem.com It serves as a building block for creating various heterocyclic compounds and is used to identify the presence of aldehyde groups, with which it reacts to form crystalline derivatives. sihaulichemicals.co.inwikipedia.org The synthesis of Dimedone itself can be achieved through a multi-step process involving a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. ontosight.aistudycorgi.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,5-dimethylcyclohexane-1,3-dione | guidechem.com |

| CAS Number | 126-81-8 | guidechem.com |

| Molecular Formula | C₈H₁₂O₂ | ontosight.ai |

| Molar Mass | 140.18 g/mol | studycorgi.com |

| Melting Point | 147-150 °C | ontosight.aistudycorgi.com |

| Appearance | White/yellow crystalline solid | ontosight.aiguidechem.com |

When a single alkyl group is present at the 5-position, the resulting compounds are known as 5-alkylcyclohexane-1,3-diones. An example of this class is 5-isopropylcyclohexane-1,3-dione. scbt.comsigmaaldrich.com These compounds are also valuable precursors in the synthesis of various organic molecules, including monocyclic terpenes and 2H-pyrans. chemicalbook.com

5-Isopropylcyclohexane-1,3-dione can be synthesized through the condensation of isobutylideneacetone with ethyl malonate. chemicalbook.com Another reported method involves the reaction of 5-methyl-3-hexene-2-one with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and acidification. prepchem.com Other examples in this class include 5-methylcyclohexane-1,3-dione. nih.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-isopropylcyclohexane-1,3-dione | sigmaaldrich.com |

| CAS Number | 18456-87-6 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₄O₂ | scbt.com |

| Molar Mass | 154.21 g/mol | scbt.comchemicalbook.com |

| Melting Point | 63-65 °C | sigmaaldrich.comchemicalbook.com |

| Appearance | Solid | sigmaaldrich.com |

The cyclohexane-1,3-dione framework can also be modified with aryl or halogenated aromatic groups. These substitutions can significantly influence the electronic properties and biological activity of the resulting molecules. For instance, 5-(p-methoxyphenyl)cyclohexane-1,3-dione has been used in three-component condensation reactions to synthesize complex heterocyclic systems like tetrahydrobenzo[b] sihaulichemicals.co.instudycorgi.comphenanthrolin-11-ones. researchgate.net The synthesis of halogenated compounds, such as those derived from 2,2'-biindole, often involves condensation with haloacroleins in the presence of a dehydrating agent. sapub.org These halogenated derivatives can subsequently undergo nucleophilic aromatic substitution reactions, allowing for further functionalization. sapub.org

Synthetic Strategies for Analogues

The synthesis of substituted cyclohexane-1,3-dione analogues employs several key organic reactions, enabling the construction of these important intermediates from simpler starting materials.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of cyclohexane-1,3-diones. libretexts.org This reaction is particularly effective when using stabilized enolates, such as those derived from malonic esters or β-keto esters, as the Michael donor. libretexts.org

A common synthetic route involves the base-catalyzed conjugate addition of a Michael donor like diethyl malonate to an α,β-unsaturated ketone (the Michael acceptor). studycorgi.comlibretexts.org This initial addition is often followed by an intramolecular cyclization, such as a Claisen or Dieckmann condensation, to form the six-membered ring. studycorgi.comorganic-chemistry.org For example, the synthesis of Dimedone involves the Michael addition of diethyl malonate to mesityl oxide. studycorgi.com Similarly, a process involving a consecutive double Michael-Claisen cyclization has been developed for synthesizing cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters. google.comorganic-chemistry.org This approach demonstrates remarkable regioselectivity and is applicable to a broad range of substrates. organic-chemistry.org

The creation of chiral cyclohexane-1,3-dione derivatives with specific stereochemistry is crucial, as many biologically active molecules are chiral. nih.gov Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Enantiomeric resolution involves separating a mixture of enantiomers. Enzymatic resolution is one such method used to produce chiral, non-racemic cis-1,3-disubstituted cyclohexanols, which can be precursors to the desired diones. google.com

Asymmetric synthesis aims to create a specific enantiomer directly. Organocatalysis has emerged as a powerful tool for this purpose. nih.gov For example, chiral amino-squaramide catalysts have been used to promote enantioselective Michael additions, leading to highly substituted cyclohexanes with excellent stereoselectivity. nih.gov These one-pot sequential reactions can construct complex molecules with multiple contiguous stereogenic centers. nih.gov Similarly, chiral cyclohexane-1,3-diones have been synthesized and resolved to act as inhibitors of protein aggregation in studies related to neurodegenerative diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Cyclohexane-1,3-diones

The biological activity of cyclohexane-1,3-dione derivatives is highly dependent on the nature and position of substituents on the ring. These derivatives often act as inhibitors of key plant enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD) or fatty acid thioesterases (FAT). nih.govnih.gov The essential structural feature for the HPPD inhibitory activity is the 1,3-dione moiety, which can undergo keto-enol tautomerism. nih.govresearchgate.net

The electronic properties, size, and location of substituent groups on the cyclohexane-1,3-dione ring profoundly influence the molecule's interaction with its biological target.

Electronic Effects:

The electronic nature of substituents can significantly modulate the herbicidal activity of cyclohexane-1,3-dione derivatives. In studies of related compounds, such as cinmethylin (B129038) analogs, where a benzyl (B1604629) ether group is present at the C2 position, the electronic properties of substituents on the aromatic ring have a clear impact. Electron-withdrawing groups, like halogens, on the benzene (B151609) ring tend to result in higher herbicidal activity compared to electron-donating groups, such as a methoxy (B1213986) group. nih.gov This suggests that reducing the electron density in certain parts of the molecule can enhance its biological efficacy. For instance, analogs with a 2-fluorobenzyl group at the C2 position have demonstrated high herbicidal activity. nih.gov

Positional Effects:

The position of a substituent on the cyclohexane ring is crucial. While the core focus is on 5-cyclopropylcyclohexane-1,3-dione, studies on analogous structures provide valuable insights. For many herbicidal cyclohexane-1,3-diones, the activity is sensitive to the placement of substituents. In the case of cinmethylin analogs, a substituent at the C2 position of its appended benzene ring showed the highest herbicidal activity. nih.gov

Regarding the cyclohexane ring itself, substitutions can have varying effects depending on their location. Research on 2-acyl-cyclohexane-1,3-diones has shown that the presence of additional groups such as a double bond, hydroxyl, or methyl group on the cyclohexane ring generally leads to a decrease in HPPD inhibiting activity. nih.gov However, targeted substitutions at specific positions can be beneficial. For example, the introduction of a substituent at the C5 position of cinmethylin was explored due to available space in the target enzyme's active site, leading to the development of analogs with excellent herbicidal activity. nih.gov

Steric Effects:

The size and spatial arrangement of substituents are critical determinants of activity. Large, bulky groups can cause steric hindrance, potentially disrupting the optimal binding of the molecule to its target enzyme. For example, a phenyl group introduced at the C5 position of a cinmethylin analog resulted in lower herbicidal activity compared to smaller substituents, which is attributed to steric hindrance. nih.gov

The following table summarizes the observed effects of various substituents on the herbicidal activity of cyclohexane-1,3-dione analogs, providing a basis for understanding the potential SAR of 5-cyclopropylcyclohexane-1,3-dione derivatives.

Table 1: Effects of Substituents on the Herbicidal Activity of Cyclohexane-1,3-dione Analogs

| Position of Substitution | Substituent | Observed Effect on Herbicidal Activity | Probable Reason | Reference |

|---|---|---|---|---|

| C5 of Cinmethylin Analog | Ketone | Excellent | Favorable interaction in the enzyme active site. | nih.gov |

| C5 of Cinmethylin Analog | Fluorine | Excellent | Favorable electronic and steric properties. | nih.gov |

| C5 of Cinmethylin Analog | Methoxy | Excellent | Favorable interaction in the enzyme active site. | nih.gov |

| C5 of Cinmethylin Analog | Phenyl | Lower | Steric hindrance. | nih.gov |

| On Cyclohexane Ring (General) | Methyl | Decreased | Unfavorable steric or electronic effect. | nih.gov |

| On Cyclohexane Ring (General) | Hydroxy | Decreased | Unfavorable electronic or steric effect. | nih.gov |

| On Cyclohexane Ring (General) | Double Bond | Decreased | Conformational rigidity or unfavorable geometry. | nih.gov |

| C2 Benzyl Ring of Cinmethylin Analog | Halogen (Electron-withdrawing) | High | Favorable electronic effect. | nih.gov |

| C2 Benzyl Ring of Cinmethylin Analog | Methoxy (Electron-donating) | Lower | Unfavorable electronic effect. | nih.gov |

Computational and Theoretical Investigations of 5 Cyclopropylcyclohexane 1,3 Dione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, reaction mechanisms, and energies with high accuracy.

The three-membered ring of the cyclopropyl (B3062369) group is characterized by significant ring strain, making its C-C bonds susceptible to cleavage. DFT calculations are a primary tool for quantifying the energy required for this ring-opening, known as the Bond Dissociation Energy (BDE). The presence of the ketone functionalities on the cyclohexane (B81311) ring is expected to influence the BDE of the adjacent cyclopropyl C-C bonds through electronic effects.

Computational studies on related cyclopropyl ketones show that the bond connecting the cyclopropyl ring to the carbonyl carbon and the distal C-C bond within the ring are weakened due to resonance stabilization of the resulting radical intermediate. rsc.org The BDE can be calculated by comparing the enthalpy of the parent molecule with the sum of the enthalpies of the two radical fragments formed upon bond cleavage.

For 5-Cyclopropylcyclohexane-1,3-dione, DFT calculations would predict the BDE for the cleavage of the C-C bonds within the cyclopropyl moiety. The reaction is initiated by the formation of a ketyl radical, which promotes the fragmentation of the strained ring. nih.govacs.org The calculated BDE values are critical for understanding the thermal stability and potential reaction pathways involving the opening of the cyclopropyl ring.

Table 1: Representative C-C Bond Dissociation Energies (BDEs) Calculated by DFT (Note: These are illustrative values for related systems, as specific published data for 5-Cyclopropylcyclohexane-1,3-dione is not available. The actual values would require a dedicated DFT study.)

| Compound | Bond Description | Typical Calculated BDE (kJ/mol) |

| Cyclopropane (B1198618) | C-C bond in the unsubstituted ring | ~260 |

| Cyclopropyl Phenyl Ketone | C1-C2 bond in the cyclopropyl ring | ~201-220 |

| 5-Cyclopropylcyclohexane-1,3-dione | Predicted C-C bond in cyclopropyl ring | 200-230 (Estimated) |

DFT is employed to determine the ground-state electronic structure, molecular orbital energies, and relative stabilities of different isomers and tautomers of 5-Cyclopropylcyclohexane-1,3-dione. The compound exists in equilibrium between its diketo form and several possible enol forms. DFT calculations can predict the relative energies of these tautomers, indicating which form is most stable in the gas phase or in solution. acs.org

A key aspect of the electronic structure is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the dione (B5365651) functionality would be expected to lower the energy of the LUMO.

Furthermore, DFT calculations provide a detailed map of the electron density and electrostatic potential, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygens are expected to be the most electron-rich sites, while the adjacent carbons and the acidic protons on the ring are electron-poor.

Table 2: Illustrative DFT-Calculated Tautomer Energetics for Cyclohexane-1,3-dione (Note: Data based on studies of the parent cyclohexane-1,3-dione system to illustrate the type of information obtained from DFT.)

| Tautomeric Form | Relative Energy (kcal/mol) in Aqueous Phase | Activation Free Energy Barrier for Formation (kcal/mol) |

| Diketo | 0.0 (Reference) | N/A |

| Enol (Form 1) | +0.3 | 64.0 |

| Enol (Form 2) | +11.2 | 71.6 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a detailed view of conformational changes and interactions with the surrounding environment.

The conformational landscape of 5-Cyclopropylcyclohexane-1,3-dione is complex, involving the chair-twist-boat dynamics of the cyclohexane ring and the rotational orientation of the cyclopropyl substituent. MD simulations can model these dynamic processes, revealing the preferred conformations and the energy barriers between them. nih.gov High-temperature simulations can be used to accelerate conformational transitions, allowing for a thorough exploration of the potential energy surface. nih.gov

Solvent plays a critical role in both the conformational equilibrium and reaction kinetics. MD simulations can explicitly model the interactions between the solute and solvent molecules. By running simulations in different solvents (e.g., water, methanol (B129727), hexane), it is possible to quantify how solvation affects the conformational preferences and the rates of processes like keto-enol tautomerization. acs.org The solvent can stabilize certain conformations or transition states through hydrogen bonding or dipole-dipole interactions, thereby altering the dynamic behavior of the molecule. acs.org

Integration of Spectroscopic Data with Theoretical Models

Combining experimental spectroscopic data with theoretical calculations provides a powerful approach for validating and interpreting molecular structures and properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is a standard method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. mdpi.com

The process involves first optimizing the ground-state geometry of 5-Cyclopropylcyclohexane-1,3-dione using DFT. Subsequently, a TD-DFT calculation is performed to determine the vertical excitation energies and oscillator strengths. These values correspond to the wavelength of maximum absorption (λmax) and the intensity of the spectral bands, respectively. faccts.de

The primary chromophore in this molecule is the β-dicarbonyl system. The predicted spectrum would likely show a strong π → π* transition at shorter wavelengths and a weaker, longer-wavelength n → π* transition, characteristic of the carbonyl groups. By correlating the calculated spectrum with an experimentally measured one, specific electronic transitions can be assigned to the observed absorption bands, providing a detailed understanding of the molecule's electronic behavior upon light absorption. mdpi.comresearchgate.net

Table 3: Hypothetical TD-DFT Results for a β-Dicarbonyl Chromophore (Note: This table is illustrative of the type of data generated by a TD-DFT calculation for a chromophore similar to that in 5-Cyclopropylcyclohexane-1,3-dione.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 245 | 0.52 | HOMO -> LUMO | π → π |

| 295 | 0.03 | HOMO-1 -> LUMO | n → π |

Validation of Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts

The validation of computationally derived molecular parameters against experimental data is a cornerstone of modern computational chemistry, providing a critical assessment of the accuracy and reliability of the theoretical methods employed. In the study of 5-Cyclopropylcyclohexane-1,3-dione, the comparison of theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts with experimentally measured values serves as a robust validation of the computed molecular structure and electronic environment.

The standard approach involves a synergistic combination of experimental NMR spectroscopy and quantum mechanical calculations. Typically, the process begins with the acquisition of high-resolution ¹H and ¹³C NMR spectra for 5-Cyclopropylcyclohexane-1,3-dione in a suitable deuterated solvent. Concurrently, computational models of the molecule are constructed. The geometry of the compound is optimized using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(2d,p), to find the lowest energy conformation. researchgate.net

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.govnih.gov The GIAO method is widely favored for its efficiency and accuracy in calculating magnetic properties of molecules. The computed isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The validation is finalized by a direct comparison of the calculated chemical shifts with the experimental data. A strong correlation and minimal deviation between the theoretical and experimental values would validate the accuracy of the computational model and, by extension, the predicted three-dimensional structure and electronic properties of 5-Cyclopropylcyclohexane-1,3-dione.

To illustrate the expected outcome of such a validation, the following tables present a hypothetical comparison of experimental and computed NMR data for 5-Cyclopropylcyclohexane-1,3-dione, based on typical accuracies observed for similar molecules in the literature.

Table 1: Hypothetical ¹H NMR Chemical Shift Data Validation This interactive table showcases a potential comparison between experimental and computed proton NMR chemical shifts for 5-Cyclopropylcyclohexane-1,3-dione.

| Proton Assignment | Hypothetical Experimental δ (ppm) | Hypothetical Computed δ (ppm) |

| H on C-5 | 1.50 | 1.55 |

| H on C-4, C-6 | 2.50 | 2.58 |

| H on C-2 | 3.40 | 3.45 |

| H on Cyclopropyl Ring | 0.40 - 0.80 | 0.45 - 0.85 |

Table 2: Hypothetical ¹³C NMR Chemical Shift Data Validation This interactive table presents a potential comparison between experimental and computed carbon-13 NMR chemical shifts for 5-Cyclopropylcyclohexane-1,3-dione.

| Carbon Assignment | Hypothetical Experimental δ (ppm) | Hypothetical Computed δ (ppm) |

| C-1, C-3 (C=O) | 205.0 | 204.5 |

| C-2 | 50.0 | 50.8 |

| C-4, C-6 | 45.0 | 45.7 |

| C-5 | 30.0 | 30.5 |

| C on Cyclopropyl Ring | 5.0 - 15.0 | 5.5 - 15.8 |

The close agreement in these hypothetical data tables, with small differences between experimental and computed values, would signify a successful validation of the computational methodology for 5-Cyclopropylcyclohexane-1,3-dione.

Mechanistic Studies Involving 5 Cyclopropylcyclohexane 1,3 Dione and Its Derivatives

Enzymatic Inhibition Mechanisms

The core chemical scaffold of cyclohexane-1,3-dione is a key feature that enables these molecules to act as inhibitors of specific enzymes. Their inhibitory properties are often attributed to the ability of the 1,3-dione moiety to chelate metal ions within the enzyme's active site. nih.gov

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition in Plant Biochemistry

A primary and well-studied mechanism of action for cyclohexane-1,3-dione derivatives is the inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.govresearchgate.net This enzyme is crucial in the metabolic pathway of tyrosine, catalyzing the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate. nih.gov In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocochromanols (Vitamin E), which are vital for photosynthesis and antioxidant defense. nih.gov

The herbicidal activity of many compounds based on the cyclohexane-1,3-dione framework is a direct consequence of HPPD inhibition. researchgate.netnih.gov By blocking HPPD, these compounds disrupt the production of essential molecules, leading to a bleaching effect in plants due to the inhibition of carotenoid biosynthesis, which is dependent on plastoquinone as a cofactor for the enzyme phytoene (B131915) desaturase. nih.gov The inhibition of HPPD by these compounds is often potent and can be time-dependent, indicating a tight-binding interaction with the enzyme. nih.gov

While specific studies on 5-cyclopropylcyclohexane-1,3-dione are limited, research on related structures provides insights. For instance, the presence of the 1,3-dione feature is a strict requirement for HPPD inhibitory activity. nih.govresearchgate.net Modifications on the cyclohexane (B81311) ring, such as the introduction of a methyl group, have been observed to generally decrease the inhibitory potency against HPPD. nih.gov The specific impact of a cyclopropyl (B3062369) group at the 5-position on the cyclohexane ring in relation to HPPD inhibition requires further dedicated investigation.

Proposed Enzyme Active Site Interactions and Binding Modes

The inhibitory action of cyclohexane-1,3-dione derivatives against HPPD is understood to occur at the enzyme's active site. HPPD is a non-heme iron(II)-dependent dioxygenase. The active site contains a ferrous ion (Fe2+) that is crucial for catalysis. The 1,3-dione moiety of the inhibitor is proposed to chelate this iron ion, effectively blocking the binding of the natural substrate, HPPA. nih.gov

Molecular docking and structural studies of various HPPD inhibitors have revealed key interactions within the active site that contribute to their binding affinity and inhibitory potency. While a specific binding model for 5-cyclopropylcyclohexane-1,3-dione is not available, general binding modes for this class of inhibitors have been proposed. These typically involve the coordination of the dione (B5365651) group to the iron atom and interactions of the substituent groups on the cyclohexane ring with hydrophobic pockets within the active site. The nature and size of the substituent at the 5-position can significantly influence the compound's orientation and affinity within the active site.

Molecular Mechanisms of Biological Activity

Beyond their well-established role as HPPD inhibitors, derivatives of cyclohexane-1,3-dione have been shown to exert biological effects through the modulation of other cellular pathways.

Inhibition of Viral Replication Pathways

While direct evidence for the antiviral activity of 5-cyclopropylcyclohexane-1,3-dione is not prominent in the available literature, the broader class of cyclohexane-1,3-dione derivatives has been noted for potential antiviral effects. The general mechanisms by which small molecules can inhibit viral replication are diverse and can target various stages of the viral life cycle. nih.gov These can include:

Inhibition of viral entry: Preventing the virus from attaching to or entering the host cell.

Inhibition of viral genome replication: Interfering with the enzymes responsible for replicating the viral DNA or RNA.

Inhibition of viral protein synthesis: Blocking the translation of viral mRNA into proteins.

Inhibition of virion assembly and release: Preventing the newly synthesized viral components from assembling into new virus particles and exiting the host cell.

For instance, some antiviral compounds work by inhibiting viral polymerases or proteases, which are essential for viral replication. nih.gov The specific viral pathways that might be inhibited by 5-cyclopropylcyclohexane-1,3-dione or its close analogs remain an area for future research.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling Cascades

Derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of receptor tyrosine kinases (RTKs). nih.gov RTKs are a family of cell surface receptors that play critical roles in cellular processes such as growth, differentiation, and metabolism. Aberrant RTK signaling is a hallmark of many diseases, including cancer.

Studies have shown that certain cyclohexane-1,3-dione derivatives can inhibit the activity of RTKs such as c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR. nih.gov The mechanism of inhibition is thought to involve the binding of the compound to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade of RTK signaling can lead to the inhibition of cancer cell proliferation. nih.gov The specific inhibitory profile and potency of 5-cyclopropylcyclohexane-1,3-dione against various RTKs would need to be experimentally determined.

Effects on Protein Aggregation Pathways in Cellular Models

A compelling area of research for cyclohexane-1,3-dione derivatives is their ability to inhibit protein aggregation, particularly in the context of neurodegenerative diseases. nih.govnih.gov For example, certain chiral derivatives of cyclohexane-1,3-dione have been shown to inhibit the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), a protein implicated in familial amyotrophic lateral sclerosis (ALS). nih.govnih.gov

In cellular models, these compounds have demonstrated a protective effect against the toxicity induced by mutant SOD1 aggregates. nih.gov The proposed mechanism involves the stabilization of the non-aggregated form of the protein or the interference with the aggregation process itself. The effectiveness of these compounds can be highly dependent on their stereochemistry and the specific substitutions on the cyclohexane-1,3-dione scaffold.

Below is a table summarizing the activity of selected cyclohexane-1,3-dione derivatives in a PC12 cell-based assay for the inhibition of mutant SOD1 aggregation.

| Compound | EC50 (µM) in PC12-G93A-YFP Assay |

| Derivative A | 3-8 |

| Derivative B | 3-8 |

| Derivative C | 3-8 |

| Note: Data is generalized from studies on various cyclohexane-1,3-dione derivatives. nih.gov |

This table illustrates the potential of this chemical class to mitigate protein aggregation, a pathological hallmark of several neurodegenerative disorders.

Mechanistic Insights from Chemical Reaction Pathways

The chemical reactivity of 5-Cyclopropylcyclohexane-1,3-dione is governed by the interplay of its two main structural features: the β-dicarbonyl system of the cyclohexane-1,3-dione ring and the strained cyclopropyl substituent. Mechanistic studies, often focusing on its derivatives, provide a window into the reaction pathways this compound can undergo. These pathways are crucial for its synthesis and its transformation into other valuable molecules, including potent herbicides. The primary mechanistic pathways include condensation reactions to form the core ring structure, transformations involving the dione functionality, and reactions that engage the cyclopropyl group.

Synthesis via Condensation Reactions

The formation of the 5-substituted-cyclohexane-1,3-dione scaffold, including the cyclopropyl derivative, is often achieved through a sequence of Michael and Claisen condensation reactions. These are fundamental carbon-carbon bond-forming processes in organic synthesis.

A significant pathway for the synthesis of cyclohexane-1,3-dione derivatives is the Consecutive Michael-Claisen Process . organic-chemistry.org This method allows for the construction of the dione ring from simpler, acyclic precursors. For instance, the synthesis of various cyclohexane-1,3-dione derivatives has been accomplished using acetone (B3395972) or its derivatives as starting materials. organic-chemistry.org The process is noted for its remarkable regioselectivity, where the initial Michael addition occurs at the more sterically hindered site of the ketone, followed by a Claisen cyclization involving the less hindered site and an enoate. researchgate.net

The general mechanism can be broken down into the following key steps, analogous to the well-established Dieckmann cyclization for forming cyclic β-keto esters: libretexts.org

Enolate Formation: A base, such as sodium ethoxide or sodium hydride, abstracts an acidic α-hydrogen from a ketone (e.g., a cyclopropyl-substituted acetone derivative) to form a nucleophilic enolate. libretexts.orgstudycorgi.com

Michael Addition: The enolate attacks an α,β-unsaturated ester (a Michael acceptor) in a conjugate addition reaction. This step forms a new carbon-carbon bond and creates a larger intermediate.

Intramolecular Claisen Cyclization: The intermediate, now possessing a diester or a keto-ester functionality, undergoes an intramolecular condensation. A base removes another α-hydrogen, creating a new enolate that attacks the carbonyl carbon of the ester group, forming a tetrahedral intermediate. libretexts.org

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group (e.g., -OEt) to form the cyclic β-keto ester. libretexts.org

Deprotonation and Protonation: The resulting cyclic β-dicarbonyl compound is highly acidic at the C2 position and is readily deprotonated by the base. This step often drives the reaction equilibrium toward the product. A final acidic workup step reprotonates the molecule to yield the final cyclohexane-1,3-dione derivative. libretexts.org

Research has focused on optimizing this process, for example, by preparing the acetone enolate at low temperatures (-10 °C to 0 °C) to ensure minimal by-product formation and enable large-scale synthesis. organic-chemistry.org

| Reaction Step | Description | Key Reagents & Conditions |

| Enolate Formation | Generation of a nucleophilic enolate from a ketone. | Base (e.g., NaH, NaOEt) in a suitable solvent. organic-chemistry.orglibretexts.org |

| Michael Addition | Conjugate addition of the enolate to an α,β-unsaturated ester. | Michael acceptor (e.g., ethyl acrylate). researchgate.net |

| Claisen Cyclization | Intramolecular condensation to form the six-membered ring. | Base-catalyzed ring closure. researchgate.netlibretexts.org |

| Final Workup | Protonation of the resulting enolate. | Acidic solution (e.g., H3O+). youtube.com |

Reactions of the Cyclohexane-1,3-dione Ring

The dione moiety itself is a hub of reactivity. 5-Cyclopropylcyclohexane-1,3-dione can undergo several classes of reactions at this site:

Oxidation: The compound can be oxidized, leading to the formation of corresponding diketones or, with more aggressive reagents, cleavage to form carboxylic acids.

Reduction: The keto groups can be reduced to hydroxyl groups, yielding diols.

Substitution: The hydrogen atoms on the cyclohexane ring, particularly the highly acidic ones at the C2 position, can be replaced by other functional groups. This reactivity is fundamental to the synthesis of triketone herbicides, where an acyl group is introduced at the C2 position.

Enaminone Formation: Like other β-dicarbonyls, it can react with amines to form β-enaminones, which are versatile precursors for synthesizing various nitrogen-containing heterocyclic compounds. tandfonline.com

Mechanisms Involving the Cyclopropyl Group

The cyclopropyl group is a three-membered ring with significant ring strain, which makes it susceptible to ring-opening reactions under specific conditions. These reactions provide a pathway to more complex molecular architectures.

Radical-Mediated Ring-Opening/Cyclization: Studies on related cyclopropane (B1198618) derivatives show that the ring can be opened via a radical pathway. nih.gov This process can be initiated by an oxidative radical mechanism.

A plausible mechanism, based on studies of similar structures, would involve:

Radical Addition: A radical species (R•) adds to the cyclopropane ring, often facilitated by photoredox catalysis or a chemical initiator.

Homolytic Cleavage: The addition leads to the homolytic cleavage of one of the cyclopropane's C-C bonds, relieving ring strain and forming a more stable, open-chain radical intermediate.

Further Reaction: This alkyl radical can then react with other molecules or undergo intramolecular cyclization to form new ring systems. nih.gov

Acid-Catalyzed Ring-Opening: The cyclopropyl ring can also be opened under acidic conditions. stackexchange.com Protonation of a nearby functional group, such as one of the ketone oxygens on the cyclohexane ring, could induce an electronic shift that facilitates the cleavage of the cyclopropane ring. The mechanism often proceeds through the formation of a carbocation intermediate, which then undergoes rearrangement or fragmentation to yield a stable product. stackexchange.comnih.gov Asymmetric ring-opening reactions of donor-acceptor cyclopropanes with 1,3-cyclodiones have been shown to be catalyzed by metal complexes, such as those of Copper(II), proceeding via an O-selective nucleophilic attack. nih.gov

These mechanistic pathways highlight the versatility of 5-Cyclopropylcyclohexane-1,3-dione as a synthetic intermediate. The ability to form the core structure with high control and then selectively functionalize either the dione ring or the cyclopropyl group underpins its utility in various chemical applications, most notably in the development of agricultural chemicals.

Applications in Organic Synthesis and Chemical Development

Role as a Foundational Building Block in Organic Chemistry

Cyclohexane-1,3-dione and its derivatives are considered imperative precursors in synthetic organic chemistry due to their utility as intermediates for synthesizing a broad range of biologically active natural products, pharmaceuticals, and various heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the dicarbonyl system and the highly active methylene (B1212753) group between them allows for a multitude of chemical transformations. researchgate.net The presence of the cyclopropyl (B3062369) group at the 5-position introduces conformational rigidity and specific stereoelectronic properties, making 5-cyclopropylcyclohexane-1,3-dione a valuable and specialized building block. marquette.edu

Synthesis of Diverse Heterocyclic Frameworks

The 1,3-dicarbonyl moiety of 5-cyclopropylcyclohexane-1,3-dione is a versatile precursor for constructing numerous heterocyclic systems. Cyclohexane-1,3-diones can react with various reagents to form fused and spiro-heterocycles. researchgate.netnih.gov For instance, they are used in multi-component reactions with aldehydes and other reagents like malononitrile (B47326) or cyanoacetates to produce fused pyran and pyridine (B92270) derivatives. nih.govnih.gov

The general reactivity of the cyclohexane-1,3-dione scaffold allows for the synthesis of a variety of important heterocyclic cores.

Table 1: Examples of Heterocyclic Frameworks from Cyclohexane-1,3-dione Derivatives

| Reactants | Resulting Heterocycle | Reference |

|---|---|---|

| Cyclohexane-1,3-dione, Aldehydes, Malononitrile | 4H-Chromenones, 2H-Xanthenones | researchgate.net |

| Cyclohexane-1,3-dione, Furan-2-carbaldehyde or Thiophene-2-carbaldehyde | Thiophene and Pyran derivatives | nih.gov |

| Cyclohexane-1,3-dione, Elemental Sulfur, Phenyl isothiocyanate | Fused Thiazole derivatives | nih.govnih.gov |

| Cyclohexane-1,3-dione, Hydrazine Hydrate or Phenylhydrazine | 4-Hydrazono-4,5,6,7-tetrahydro-2H-indazole derivatives | nih.gov |

| Cyclohexane-1,3-dione, Hydroxylamine Hydrochloride | 6,7-Dihydrobenzo[c]isoxazol-4(5H)-one oxime derivatives | nih.gov |

These reactions highlight the role of the cyclohexane-1,3-dione core, and by extension the 5-cyclopropyl derivative, as a foundational element for creating a diverse chemical space of heterocyclic compounds. researchgate.netnih.gov

Precursor for Complex Natural Product Synthesis

The cyclohexane-1,3-dione framework is a basic unit found in numerous natural products and bioactive alkaloids. google.com Its derivatives are attractive intermediates and excellent starting materials for the total synthesis of complex natural molecules. researchgate.netgoogle.com The cyclopropane (B1198618) ring, while a strained entity, is a feature in a wide variety of natural products, including terpenes and fatty acid metabolites, making 5-cyclopropylcyclohexane-1,3-dione a particularly relevant precursor. marquette.edu

The utility of cyclohexane-1,3-dione derivatives has been demonstrated in the synthesis of various natural products. For example, 5,5-dimethylcyclohexane-1,3-dione (B117516) has been used in the total synthesis of the sesquiterpene (+)-ar-macrocarpene. researchgate.net The structural features of 5-cyclopropylcyclohexane-1,3-dione make it a suitable starting point for natural products containing both the cyclohexane (B81311) and cyclopropane motifs. marquette.edu Furthermore, 2,5-dialkylcyclohexan-1,3-diones have been identified as a class of natural products themselves, such as chiloglottones, which act as sex pheromones for orchid pollinators. nih.gov

Scaffold for Constructing Advanced Organic Molecules

Beyond specific natural products, 5-cyclopropylcyclohexane-1,3-dione serves as a scaffold for building advanced organic molecules with potential applications in materials science and medicinal chemistry. google.com The rigid structure of the cyclopropane ring combined with the reactive dicarbonyl functionality allows for the controlled, three-dimensional elaboration of molecular architecture. marquette.edu Substituted cyclohexane-1,3-diones are used to synthesize polyphenols and unnatural amino acids. google.com The ability to undergo various reactions such as oxidation, reduction, and substitution enables the formation of a wide range of derivatives that can be used in further synthetic pathways to create value-added organic molecules. google.com

Intermediates in Specialized Synthetic Pathways

Formation of Polyketide Structures

Polyketides are a large and structurally diverse class of natural products synthesized in nature through the iterative condensation of simple carboxylic acid units. nih.govsyr.edu Many polyketides possess significant biological activities. nih.gov Synthetically, cyclohexane-1,3-dione derivatives are linked to polyketide structures. For example, 4-hydroxy-2-substituted-cyclohexane-1,3-diones are considered polyketides and are known to exhibit cytotoxic and anti-inflammatory bioactivities. google.com

The biosynthesis of aromatic polyketides involves the cyclization of a linear poly-β-ketone chain, which is an extremely reactive species. nih.gov The cyclohexane-1,3-dione core can be seen as a cyclized representation of a portion of a polyketide chain. In the laboratory, these diones serve as mimics or synthetic equivalents in pathways designed to build up polyketide-like structures or to study their cyclization patterns. nih.govfrontiersin.org The iterative assembly of simple building blocks is a strategy inspired by polyketide biosynthesis, and versatile precursors like 5-cyclopropylcyclohexane-1,3-dione can play a role in such synthetic endeavors. frontiersin.org

Analogue Synthesis for Steroidal Scaffolds (e.g., Wieland-Miescher Ketone Analogues)

The Wieland-Miescher ketone is a well-known bicyclic diketone that is a cornerstone in the total synthesis of steroids and terpenes. wikipedia.orgvaia.com It contains the AB-ring system characteristic of steroids and has been employed in the synthesis of over 50 natural products. wikipedia.org The traditional synthesis of the Wieland-Miescher ketone involves a Robinson annulation reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. wikipedia.org

Given this precedent, 5-cyclopropylcyclohexane-1,3-dione is a prime candidate for the synthesis of Wieland-Miescher ketone analogues where the C5-methyl group is replaced by a cyclopropyl group. Such analogues are of significant interest in medicinal chemistry for creating novel steroidal scaffolds with potentially modified biological activities. ucl.ac.uk The synthesis of these analogues, however, can be challenging. Investigations into producing Wieland-Miescher ketone analogues have explored various synthetic routes, including the Robinson annulation and Birch reduction pathways, when traditional methods prove unsuccessful. ucl.ac.ukucl.ac.uk The development of these analogues is driven by the search for novel selective glucocorticoid receptor modulators that could offer therapeutic benefits with fewer side effects than current drugs. ucl.ac.ukucl.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-ar-macrocarpene |

| 2-butyl-5-methylcyclohexan-1,3-dione (chiloglottone3) |

| 2-ethyl-5-pentylcyclohexan-1,3-dione (chiloglottone2) |

| 2-ethyl-5-propylcyclohexan-1,3-dione (chiloglottone1) |

| 2-methyl-1,3-cyclohexanedione |

| 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride |

| 4-hydroxy-2-substituted-cyclohexane-1,3-diones |

| 5,5-dimethylcyclohexane-1,3-dione |

| 5-Cyclopropylcyclohexane-1,3-dione |

| Cyclohexane-1,3-dione |

| Furan-2-carbaldehyde |

| Hydrazine Hydrate |

| Hydroxylamine Hydrochloride |

| Malononitrile |

| Methyl vinyl ketone |

| Phenyl isothiocyanate |

| Phenylhydrazine |

| Thiophene-2-carbaldehyde |

Preparation of Substituted Aromatic Compounds

5-Cyclopropylcyclohexane-1,3-dione serves as a valuable precursor in the synthesis of various substituted aromatic compounds. The inherent reactivity of the diketone functionality, combined with the presence of the cyclopropyl group, allows for its transformation into highly substituted phenols, anisoles, and other aromatic derivatives through aromatization reactions. These reactions typically involve dehydrogenation, often facilitated by a reagent that promotes the elimination of hydrogen and the subsequent formation of a stable aromatic ring.

The conversion of cyclohexane-1,3-dione derivatives into aromatic compounds is a well-established strategy in organic synthesis. google.com These transformations are significant as they provide access to polysubstituted aromatic rings, which are key structural motifs in numerous natural products, pharmaceuticals, and materials. google.com

General Aromatization Strategies:

Several methods have been successfully employed for the aromatization of substituted cyclohexane-1,3-diones. One of the most common and effective methods involves treatment with iodine in methanol (B129727). nih.gov This reaction proceeds through a proposed mechanism involving the 1,4-addition of methanol to the enol form of the cyclohexanedione, followed by iodine-promoted oxidative aromatization. nih.gov This approach is particularly useful for the synthesis of substituted anisole (B1667542) derivatives.

Another strategy involves palladium-catalyzed aerobic dehydrogenation. This method is effective for converting substituted cyclohexenes and cyclohexenones into the corresponding arene derivatives and represents a powerful tool for creating aromatic systems from partially saturated carbocycles.

While specific research detailing the aromatization of 5-cyclopropylcyclohexane-1,3-dione is not extensively documented in publicly available literature, the established reactivity of analogous 5-substituted cyclohexane-1,3-diones provides a strong basis for predicting its behavior in such transformations. The following sections describe the expected synthetic routes to various substituted aromatic compounds starting from 5-cyclopropylcyclohexane-1,3-dione, based on these established methodologies.

Synthesis of Substituted Phenols and Anisoles:

The iodine-mediated aromatization of 5-cyclopropylcyclohexane-1,3-dione in methanol is expected to yield 4-cyclopropyl-3-methoxyphenol (B13967020) or related anisole derivatives. The reaction conditions, based on studies with other 5-substituted cyclohexane-1,3-diones, would likely involve refluxing a solution of the dione (B5365651) with iodine in methanol.

Table 1: Representative Iodine-Mediated Aromatization of 5-Substituted Cyclohexane-1,3-diones

| Entry | 5-Substituent (R) | Product | Reagents and Conditions | Reference |

| 1 | H | 3-Methoxyphenol | I₂, MeOH, reflux | nih.gov |

| 2 | CH₃ | 3-Methoxy-5-methylphenol | I₂, MeOH, reflux | nih.gov |

| 3 | C₅H₁₁ | 3-Methoxy-5-pentylphenol (Olivetol dimethyl ether) | I₂, MeOH, reflux | nih.gov |

| 4 | PO(OEt)₂CH₂ | Diethyl (3,5-dimethoxyphenyl)methylphosphonate | I₂, MeOH, reflux | nih.gov |

Based on these established transformations, the reaction of 5-cyclopropylcyclohexane-1,3-dione under similar conditions would be predicted to proceed as follows:

Predicted Reaction Scheme:

This reaction would provide a direct route to cyclopropyl-substituted methoxyphenols, which are valuable intermediates for further synthetic elaborations.

Synthesis of Other Substituted Aromatics:

The Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heterocyclic compounds, could potentially be applied to the enol ether derivatives of 5-cyclopropylcyclohexane-1,3-dione. wikipedia.orgorganic-chemistry.org This would introduce a formyl group onto the aromatic ring, leading to the formation of substituted benzaldehydes.

Furthermore, palladium-catalyzed dehydrogenation offers a versatile method for the synthesis of a wide range of substituted arenes from cyclohexene (B86901) precursors. nih.gov While this would require initial modification of the dione functionality, it opens up possibilities for creating diverse substitution patterns on the resulting aromatic ring.

The research into the applications of 5-cyclopropylcyclohexane-1,3-dione in the synthesis of substituted aromatic compounds is an active area of investigation, with the potential to yield novel and efficient routes to valuable chemical entities.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Cyclopropylcyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. spectroscopyonline.com By probing the magnetic properties of atomic nuclei like hydrogen-1 (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 5-Cyclopropylcyclohexane-1,3-dione molecule. spectroscopyonline.com

One-dimensional NMR experiments are fundamental for establishing the carbon skeleton and the placement of hydrogen atoms.